1-Oximino-2-chlorocyclohexane

Description

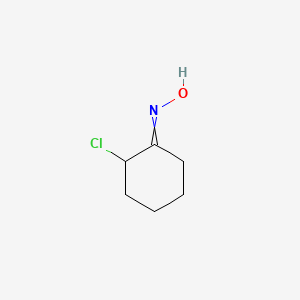

1-Oximino-2-chlorocyclohexane is a cyclohexane derivative featuring a chlorine substituent at position 2 and an oximino group (-NOH) at position 1. For instance, chlorocyclohexane derivatives (e.g., Chlorocyclohexane, CAS 542-18-7) are known for their flammability and irritant hazards , while oximes (e.g., Cyclohexanone oxime derivatives) often exhibit nucleophilic behavior and are intermediates in organic synthesis .

Properties

Molecular Formula |

C6H10ClNO |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

N-(2-chlorocyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2 |

InChI Key |

ODCQZCNSWWLGCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NO)C(C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-Oximino-2-chlorocyclohexane with structurally related compounds, focusing on molecular features and functional groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₆H₁₀ClNO | 147.61 (calculated) | Chloro (-Cl), Oximino (-NOH) | Cyclohexane ring with Cl and NOH |

| Chlorocyclohexane | C₆H₁₁Cl | 118.60 | Chloro (-Cl) | Monochlorinated cyclohexane |

| 2-Chlorocyclohexanone | C₆H₉ClO | 132.59 | Chloro (-Cl), Ketone (-C=O) | Chlorinated cyclohexanone |

| Cyclohexanone oxime | C₆H₁₁NO | 113.16 | Oximino (-NOH) | Cyclohexanone-derived oxime |

*Calculated data due to lack of direct evidence.

Physicochemical and Hazard Profiles

Key differences in properties and hazards are inferred from analogs:

Chlorocyclohexane (CAS 542-18-7): Physical State: Liquid . Hazards: Flammable (H226), skin/eye irritant (H315/H319), and respiratory irritant (H335) . Reactivity: Less polar than oxime derivatives due to absence of -NOH.

2-Chlorocyclohexanone: Synthesis: Prepared via chlorination of cyclohexanone . Reactivity: Ketone group enables nucleophilic additions, while Cl enhances electrophilic substitution.

Cyclohexanone Oxime Derivatives: Applications: Used in Beckmann rearrangements to produce caprolactam (nylon-6 precursor) . Stability: Oximes are thermally labile and prone to hydrolysis under acidic conditions.

This compound (Inferred): Reactivity: Likely undergoes hydrolysis (Cl) and rearrangement (NOH). Hazards: Potential irritant (from Cl) and toxicity risks (from oxime, e.g., methemoglobinemia).

Environmental and Health Impact Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.